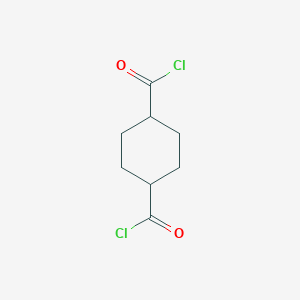

![molecular formula C10H12N2O3 B084572 3-[(Anilinocarbonyl)amino]propanoic acid CAS No. 10250-66-5](/img/structure/B84572.png)

3-[(Anilinocarbonyl)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

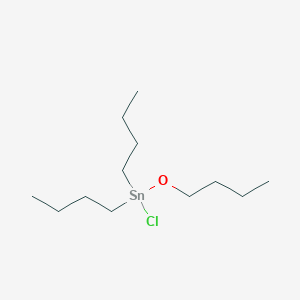

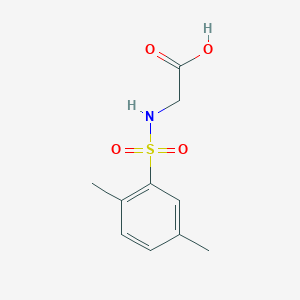

The synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid and its derivatives involves several methods, including the dithiocarbamate method for preparing related compounds such as 3-(aminothiocarbonylthio)propanoic acids, which serve as intermediates in the synthesis of biologically active molecules. This method highlights the flexibility in the synthetic approach towards compounds related to 3-[(Anilinocarbonyl)amino]propanoic acid, allowing for efficient synthesis under various conditions (Orlinskii, 1996).

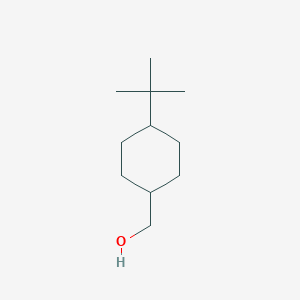

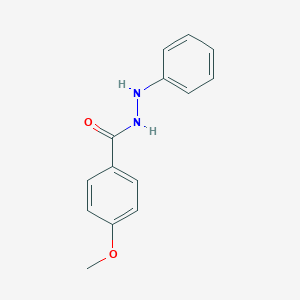

Molecular Structure Analysis

Detailed molecular structure analysis, including Density Functional Theory (DFT) studies, provides insights into the zwitterionic forms of similar amino acid derivatives. These analyses help in understanding the vibrational and electronic structures, which are crucial for determining the reactivity and interaction capabilities of the compound (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

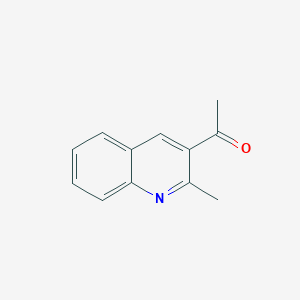

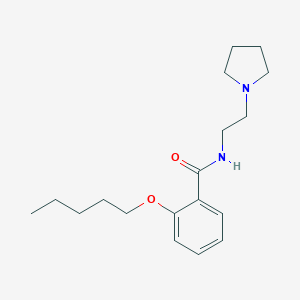

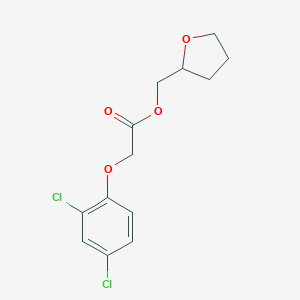

3-[(Anilinocarbonyl)amino]propanoic acid participates in various chemical reactions, including three-component reactions that afford specific anilides and pyrrolidines, indicating its versatility in forming complex molecules. Such reactions are pivotal for the synthesis of compounds with potential biological activity (Wang et al., 2020).

Physical Properties Analysis

The study of physical properties, including polymorphism and hydrogen bonding, reveals the compound's structural versatility. Polymorphism studies, for instance, highlight how different conditions can lead to various structural forms, affecting the compound's physical state and solubility (Podjed & Modec, 2022).

Chemical Properties Analysis

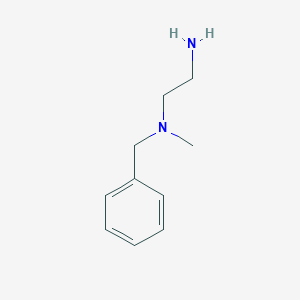

Exploring the chemical properties of 3-[(Anilinocarbonyl)amino]propanoic acid, such as reactivity with primary aromatic amines, offers insights into its potential applications in synthetic chemistry. These studies help in understanding the mechanisms underlying its reactions and the formation of products with specific structural features (Sosnovskikh, Moshkin, & Kodess, 2009).

Aplicaciones Científicas De Investigación

Antioxidant and Pharmacological Potential

Phenolic acids, notably Chlorogenic Acid (CGA), which shares a structural motif with 3-[(Anilinocarbonyl)amino]propanoic acid, have been extensively studied for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. CGA's ability to modulate lipid and glucose metabolism presents a potential for treating metabolic disorders such as obesity and diabetes (Naveed et al., 2018).

Role in Food Flavoring

Branched aldehydes, derived from amino acids similar to 3-[(Anilinocarbonyl)amino]propanoic acid, are crucial for flavor in various food products. Their formation and breakdown pathways are significant for enhancing the sensory attributes of food, presenting an area for applied research in food science and technology (Smit, Engels, & Smit, 2009).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on microbial fermentation processes, especially their inhibitory effects on microbes like E. coli and Saccharomyces cerevisiae, is critical for optimizing the production of biofuels and chemicals. This research directly influences the development of more robust microbial strains for industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).

Advanced Polymer Applications

The exploration of poly(amino acid)s for biomedical applications, focusing on their use as delivery vehicles for genes and drugs, showcases the versatility of amino acid-based polymers. The biocompatibility and biodegradability of these materials make them suitable for numerous medical and pharmaceutical applications, opening avenues for innovative healthcare solutions (Thompson & Scholz, 2021).

Synthesis and Structural Properties

The synthesis and study of novel compounds through the reaction of chloral with substituted anilines, leading to a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, illustrate the chemical versatility and potential applications of structurally complex molecules for pharmaceutical research (Issac & Tierney, 1996).

Propiedades

IUPAC Name |

3-(phenylcarbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVODFJSPSNFKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293093 |

Source

|

| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Anilinocarbonyl)amino]propanoic acid | |

CAS RN |

10250-66-5 |

Source

|

| Record name | 10250-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.